

# Endocrine Disrupting Properties of Bisphenol B and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Bisphenol A (BPA) alternatives have been introduced into the market due to concerns over its endocrine-disrupting properties. However, the safety of these analogues, including **Bisphenol B** (BPB), is increasingly being questioned. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of BPB and its structural analogues, focusing on their interactions with estrogen, androgen, and thyroid signaling pathways. We present a comprehensive summary of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of the molecular mechanisms of action. The available evidence suggests that BPB and several of its analogues possess endocrine-disrupting capabilities, sometimes with potencies comparable to or even exceeding that of BPA, highlighting the need for thorough toxicological evaluation of BPA substitutes.[1][2]

#### Introduction

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[2][3][4] Its well-documented endocrine-disrupting effects, primarily mediated through interaction with nuclear receptors, have led to restrictions on its use and the search for safer alternatives.[1] **Bisphenol B** (BPB) is a close structural analogue of BPA, differing only by the substitution of a methyl group with an ethyl group on the bridging carbon



atom.[1] This and other BPA analogues are used in a variety of consumer products, leading to widespread human exposure.[3][4]

This guide aims to provide a comprehensive technical overview of the current scientific understanding of the endocrine-disrupting properties of BPB and its analogues. By presenting quantitative data, detailed experimental methodologies, and clear visualizations of signaling pathways, we intend to equip researchers, scientists, and drug development professionals with the necessary information to assess the potential risks associated with these compounds.

# **Quantitative Data on Endocrine Disrupting Activities**

The endocrine-disrupting potential of **Bisphenol B** and its analogues has been evaluated in a variety of in vitro and in vivo systems. The following tables summarize the quantitative data on their binding affinities to nuclear receptors and their potencies in functional assays.

## **Estrogenic Activity**

The estrogenic activity of bisphenols is primarily mediated through their binding to and activation of estrogen receptors (ER $\alpha$  and ER $\beta$ ).

Table 1: Estrogen Receptor (ER) Binding Affinities and Relative Potencies of **Bisphenol B** and Analogues



| Compoun<br>d           | Receptor                  | Assay<br>Type             | Endpoint | Value                         | Relative<br>Potency<br>(BPA=1) | Referenc<br>e |
|------------------------|---------------------------|---------------------------|----------|-------------------------------|--------------------------------|---------------|
| Bisphenol<br>B (BPB)   | hERα                      | Competitiv<br>e Binding   | IC50     | ~246 nM                       | ~4.2                           | [5]           |
| hERα                   | Reporter<br>Gene<br>Assay | EC50                      | -        | -                             | [6]                            |               |
| GPER                   | Competitiv<br>e Binding   | Ki                        | -        | ~9-fold<br>higher than<br>BPA | [7]                            |               |
| Bisphenol<br>A (BPA)   | hERα                      | Competitiv<br>e Binding   | IC50     | 1030 nM                       | 1                              | [8]           |
| hERβ                   | Competitiv<br>e Binding   | IC50                      | 900 nM   | 1                             | [8]                            |               |
| hERα                   | Reporter<br>Gene<br>Assay | EC50                      | 317 nM   | 1                             | [8]                            | _             |
| Bisphenol<br>AF (BPAF) | hERα                      | Competitiv<br>e Binding   | IC50     | 53.4 nM                       | ~19.3                          | [8][9]        |
| hERβ                   | Competitiv<br>e Binding   | IC50                      | 18.9 nM  | ~47.6                         | [8][9]                         |               |
| hERα                   | Reporter<br>Gene<br>Assay | EC50                      | 58.7 nM  | ~5.4                          | [10]                           | _             |
| Bisphenol<br>S (BPS)   | hERα                      | Reporter<br>Gene<br>Assay | EC50     | 2.2 μΜ                        | ~0.14                          | [11]          |
| Bisphenol<br>F (BPF)   | hERα                      | -                         | -        | Lower than<br>BPA             | -                              | [6]           |



| Bisphenol |   |   |   | Higher   | [6] |
|-----------|---|---|---|----------|-----|
| Z (BPZ)   | - | - | - | than BPA | [6] |

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Ki: Inhibition constant. hER: human Estrogen Receptor; GPER: G protein-coupled estrogen receptor. Note: Relative potency is calculated as (IC50 or EC50 of BPA) / (IC50 or EC50 of analogue). A higher value indicates greater potency.

# **Androgenic and Anti-androgenic Activity**

Some bisphenols have been shown to interact with the androgen receptor (AR), typically acting as antagonists.

Table 2: Androgen Receptor (AR) Binding Affinities and Anti-androgenic Potencies of **Bisphenol B** and Analogues

| Compoun<br>d           | Receptor                  | Assay<br>Type             | Endpoint | Value                   | Relative<br>Potency<br>(BPA=1) | Referenc<br>e |
|------------------------|---------------------------|---------------------------|----------|-------------------------|--------------------------------|---------------|
| Bisphenol<br>B (BPB)   | hAR                       | -                         | -        | -                       | -                              | -             |
| Bisphenol<br>A (BPA)   | hAR                       | Reporter<br>Gene<br>Assay | IC50     | 7.46 x 10 <sup>-7</sup> | 1                              | [12]          |
| hAR                    | Reporter<br>Gene<br>Assay | IC50                      | 39 μΜ    | -                       | [13]                           |               |
| Bisphenol<br>AF (BPAF) | hAR                       | Reporter<br>Gene<br>Assay | IC50     | 1-2 μΜ                  | ~0.37-0.75                     | [11]          |
| Bisphenol<br>S (BPS)   | hAR                       | -                         | -        | Weak<br>agonist         | -                              | [13]          |



IC50: Half maximal inhibitory concentration. hAR: human Androgen Receptor. Note: Relative potency is calculated as (IC50 of BPA) / (IC50 of analogue). A higher value indicates greater potency.

# **Thyroid Hormone System Disruption**

Bisphenols can interfere with the thyroid hormone system at various levels, including binding to thyroid hormone receptors (TRs).

Table 3: Thyroid Hormone Receptor (TR) Binding Affinities of Bisphenol Analogues

| Compound                              | Receptor | Assay Type             | Endpoint | Value      | Reference |
|---------------------------------------|----------|------------------------|----------|------------|-----------|
| Bisphenol A<br>(BPA)                  | ΤRβ      | Competitive<br>Binding | -        | Antagonist | [14]      |
| Tetrabromobi<br>sphenol A<br>(TBBPA)  | ΤRα      | Reporter<br>Gene Assay | -        | Agonist    | [15]      |
| Tetrachlorobi<br>sphenol A<br>(TCBPA) | TRα      | Reporter<br>Gene Assay | -        | Agonist    | [15]      |

TR: Thyroid Hormone Receptor. Note: Quantitative binding affinity data for BPB on thyroid receptors is limited in the reviewed literature.

# **Experimental Protocols**

Standardized and validated experimental protocols are crucial for assessing the endocrinedisrupting properties of chemicals. The following sections detail the methodologies for key in vitro and in vivo assays.

## **In Vitro Assays**

This assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of testosterone and  $17\beta$ -estradiol.[16][17][18][19][20]

#### Foundational & Exploratory





- Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Exposure: Cells are seeded in 24-well plates and, after an acclimation period, exposed to a range of concentrations of the test substance (typically seven concentrations with a log or half-log spacing) and controls (solvent, a known inducer like forskolin, and a known inhibitor like prochloraz) for 48 hours.[16][19]
- Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are quantified using methods such as ELISA or LC-MS/MS.
- Cell Viability: Cell viability is assessed in parallel using a method like the MTT or neutral red uptake assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.
- Data Analysis: Hormone production is expressed as a fold change relative to the solvent control. The lowest observed effect concentration (LOEC) and the concentration causing a 50% effect (EC50) are determined.

This type of assay utilizes a cell line (e.g., MCF-7 derived MVLN cells) that is stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

- Cell Culture and Exposure: Cells are cultured in a medium devoid of estrogenic compounds.
   They are then exposed to various concentrations of the test substance and controls (e.g., 17β-estradiol as a positive control).
- Luciferase Assay: After an incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the activation of the estrogen receptor, is measured using a luminometer.
- Data Analysis: The results are typically expressed as relative light units (RLU) or as a
  percentage of the maximal response induced by the positive control. EC50 values are
  calculated to determine the potency of the test substance.



#### In Vivo Assays

This in vivo assay in rats is used to screen for androgenic and anti-androgenic activity of chemicals.[7][21][22][23][24]

- Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
- Dosing:
  - Androgen Agonist Protocol: The test substance is administered daily for 10 consecutive days.
  - Androgen Antagonist Protocol: The test substance is co-administered with a reference androgen (e.g., testosterone propionate) for 10 consecutive days.
- Endpoint Measurement: Approximately 24 hours after the last dose, the animals are
  euthanized, and the weights of five androgen-dependent tissues are measured: ventral
  prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle,
  Cowper's glands, and the glans penis.[7][21]
- Data Analysis: A statistically significant increase in the weights of at least two of the five
  tissues compared to the control group indicates androgenic activity. A statistically significant
  decrease in the weights of at least two tissues in the co-administration protocol indicates
  anti-androgenic activity.

This assay is a sensitive in vivo method to screen for estrogenic activity by measuring the induction of vitellogenin (Vtg), an egg yolk precursor protein, in male fish.[25]

- Animal Model: Adult male zebrafish are used as they do not normally produce significant amounts of Vtg.
- Exposure: Fish are exposed to a range of concentrations of the test substance in the water for a defined period (e.g., 7 to 21 days).
- Vitellogenin Measurement: After exposure, blood plasma or whole-body homogenates are collected, and the Vtg concentration is quantified using an enzyme-linked immunosorbent



assay (ELISA).[25][26][27][28]

 Data Analysis: A statistically significant, dose-dependent increase in Vtg levels in male fish compared to the control group is indicative of estrogenic activity.

# **Signaling Pathways and Mechanisms of Action**

The endocrine-disrupting effects of **Bisphenol B** and its analogues are exerted through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular events in the estrogen, androgen, and thyroid hormone signaling pathways that can be perturbed by these compounds.

### **Estrogen Receptor Signaling Pathway**

Bisphenols can act as agonists for estrogen receptors (ERα and ERβ), mimicking the effects of the natural ligand, 17β-estradiol. This can occur through both genomic and non-genomic pathways.[29][30][31][32][33]

Caption: Estrogen receptor signaling pathway disrupted by **Bisphenol B**.

#### **Androgen Receptor Signaling Pathway**

Bisphenols can act as antagonists of the androgen receptor (AR), blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).[34][35][36][37][38]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives -PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 5. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bisphenol A affects androgen receptor function via multiple mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-enm.org [e-enm.org]
- 15. Bisphenols as Environmental Triggers of Thyroid Dysfunction: Clues and Evidence -PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

#### Foundational & Exploratory





- 17. oecd.org [oecd.org]
- 18. policycommons.net [policycommons.net]
- 19. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. epa.gov [epa.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. epa.gov [epa.gov]
- 25. Development and validation of an enzyme-linked immunosorbent assay to measure vitellogenin in the zebrafish (Danio rerio) PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. elkbiotech.com [elkbiotech.com]
- 27. researchgate.net [researchgate.net]
- 28. biosense.com [biosense.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. academic.oup.com [academic.oup.com]
- 33. Estrogen receptor signaling mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. commerce.bio-rad.com [commerce.bio-rad.com]
- 37. researchgate.net [researchgate.net]
- 38. Androgen receptor signaling in prostate cancer development and progression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endocrine Disrupting Properties of Bisphenol B and its Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667465#endocrine-disrupting-properties-of-bisphenol-b-and-its-analogues]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com